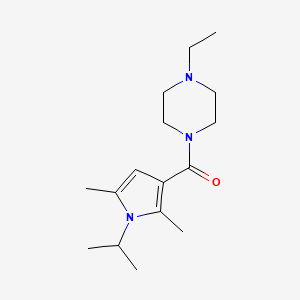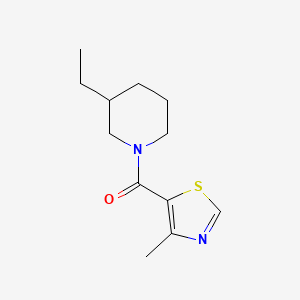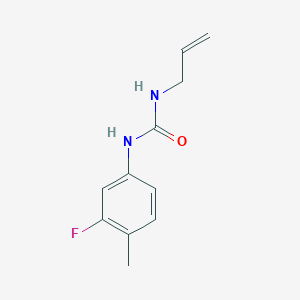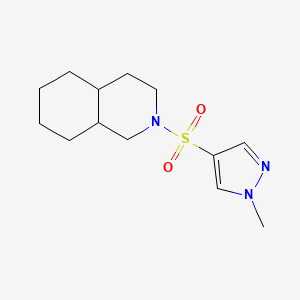![molecular formula C10H21N3O3S B7512707 3-[[Methyl(propan-2-yl)sulfamoyl]amino]-2-oxoazepane](/img/structure/B7512707.png)
3-[[Methyl(propan-2-yl)sulfamoyl]amino]-2-oxoazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[[Methyl(propan-2-yl)sulfamoyl]amino]-2-oxoazepane, also known as MS-275 or Entinostat, is a synthetic molecule that belongs to the class of benzamide histone deacetylase inhibitors (HDACIs). It has shown potential as a therapeutic agent for the treatment of various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases.
Mechanism of Action
3-[[Methyl(propan-2-yl)sulfamoyl]amino]-2-oxoazepane inhibits the activity of HDAC enzymes, which are responsible for removing acetyl groups from histone proteins. This results in the accumulation of acetylated histones, leading to changes in chromatin structure and gene expression. 3-[[Methyl(propan-2-yl)sulfamoyl]amino]-2-oxoazepane has been shown to selectively inhibit class I HDAC enzymes, which are overexpressed in many cancer cells. This leads to the upregulation of tumor suppressor genes and the downregulation of oncogenes, resulting in the inhibition of tumor growth.
Biochemical and Physiological Effects:
3-[[Methyl(propan-2-yl)sulfamoyl]amino]-2-oxoazepane has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells. 3-[[Methyl(propan-2-yl)sulfamoyl]amino]-2-oxoazepane has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, 3-[[Methyl(propan-2-yl)sulfamoyl]amino]-2-oxoazepane has been shown to modulate the immune response in autoimmune diseases, such as multiple sclerosis.
Advantages and Limitations for Lab Experiments
One advantage of using 3-[[Methyl(propan-2-yl)sulfamoyl]amino]-2-oxoazepane in lab experiments is its selectivity for class I HDAC enzymes, which allows for the specific modulation of gene expression. Additionally, 3-[[Methyl(propan-2-yl)sulfamoyl]amino]-2-oxoazepane has been shown to have low toxicity and good pharmacokinetics, making it a promising therapeutic agent for clinical use. However, one limitation of using 3-[[Methyl(propan-2-yl)sulfamoyl]amino]-2-oxoazepane in lab experiments is its high cost and limited availability, which can make it difficult to obtain for research purposes.
Future Directions
There are several future directions for the research and development of 3-[[Methyl(propan-2-yl)sulfamoyl]amino]-2-oxoazepane. One direction is the exploration of its potential use as a therapeutic agent for other diseases, such as viral infections and metabolic disorders. Another direction is the development of more potent and selective HDAC inhibitors that can overcome the limitations of 3-[[Methyl(propan-2-yl)sulfamoyl]amino]-2-oxoazepane. Additionally, the combination of 3-[[Methyl(propan-2-yl)sulfamoyl]amino]-2-oxoazepane with other therapeutic agents, such as chemotherapy and immunotherapy, is an area of active research. Finally, the development of biomarkers for predicting the response to 3-[[Methyl(propan-2-yl)sulfamoyl]amino]-2-oxoazepane in different patient populations is an important area for future research.
Synthesis Methods
3-[[Methyl(propan-2-yl)sulfamoyl]amino]-2-oxoazepane can be synthesized by reacting 2-aminobenzoic acid with isobutyl chloroformate to obtain N-(2-isobutoxyethyl)-2-aminobenzamide. The resulting compound is then reacted with methyl isobutyl sulfonate to obtain the final product, 3-[[Methyl(propan-2-yl)sulfamoyl]amino]-2-oxoazepane. The synthesis of 3-[[Methyl(propan-2-yl)sulfamoyl]amino]-2-oxoazepane is a multi-step process that requires careful attention to detail and purification to obtain a high yield of pure product.
Scientific Research Applications
3-[[Methyl(propan-2-yl)sulfamoyl]amino]-2-oxoazepane has been extensively studied in preclinical models and clinical trials for its potential use as a therapeutic agent for cancer, neurodegenerative disorders, and autoimmune diseases. It has been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells, leading to the inhibition of tumor growth. 3-[[Methyl(propan-2-yl)sulfamoyl]amino]-2-oxoazepane has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, 3-[[Methyl(propan-2-yl)sulfamoyl]amino]-2-oxoazepane has been shown to modulate the immune response in autoimmune diseases, such as multiple sclerosis.
properties
IUPAC Name |
3-[[methyl(propan-2-yl)sulfamoyl]amino]-2-oxoazepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O3S/c1-8(2)13(3)17(15,16)12-9-6-4-5-7-11-10(9)14/h8-9,12H,4-7H2,1-3H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUYVCWXBHJBQRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)S(=O)(=O)NC1CCCCNC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[Methyl(propan-2-yl)sulfamoyl]amino]-2-oxoazepane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[(2-fluorophenyl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7512662.png)
![N-[2-(methoxymethyl)phenyl]azepane-1-carboxamide](/img/structure/B7512664.png)



![Cyclopropyl-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]methanone](/img/structure/B7512689.png)


![N-[(2-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7512715.png)
